molecular formula C21H16N2O3S2 B2357013 N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide CAS No. 896290-14-5

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide

Cat. No. B2357013
CAS RN: 896290-14-5
M. Wt: 408.49
InChI Key: NMELLATXSSJQIF-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated in detail.

Scientific Research Applications

Electrophysiological Activity

N-substituted benzamide derivatives, including those with a methylsulfonyl group, have shown potential as selective class III agents in cardiac electrophysiology. Research demonstrates these compounds' potency in vitro and their efficacy in in vivo models of reentrant arrhythmias (Morgan et al., 1990).

Anticancer Properties

A series of benzamide derivatives, structurally similar to N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide, have been synthesized and evaluated for their anticancer activity. These compounds showed notable effectiveness against various cancer cell lines, suggesting potential for cancer treatment (Ravinaik et al., 2021).

Antimalarial Activity and COVID-19 Drug Potential

Studies on N-(phenylsulfonyl)acetamide derivatives, which are structurally related, have indicated significant antimalarial activity. These compounds have also been evaluated for their potential as COVID-19 drugs, showcasing versatile therapeutic possibilities (Fahim & Ismael, 2021).

Antimicrobial Agents

Research on N-phenyl-thiazol derivatives, which share a similar core structure, has demonstrated potent antimicrobial activity against various bacterial and fungal strains. These findings suggest a potential application in treating infectious diseases (Bikobo et al., 2017).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been explored for their gelation behavior, contributing to the development of supramolecular gelators. This research has implications for material science and engineering applications (Yadav & Ballabh, 2020).

Fluorescence Characteristics

Derivatives of N-(thiazol-2-yl)benzamide have been synthesized and their fluorescence characteristics studied. This research contributes to the development of new fluorescent materials with potential applications in imaging and sensing technologies (Zhang et al., 2017).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)17-9-5-6-14(13-17)20(24)22-16-8-4-7-15(12-16)21-23-18-10-2-3-11-19(18)27-21/h2-13H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMELLATXSSJQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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